METHYL 2-{[3-CYANO-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE
Overview
Description
METHYL 2-{[3-CYANO-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE is a complex organic compound with a molecular formula of C20H20N2O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[3-CYANO-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve solvent-free reactions, which are both economical and environmentally friendly. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[3-CYANO-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the cyano and ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
METHYL 2-{[3-CYANO-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which METHYL 2-{[3-CYANO-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE exerts its effects involves interactions with specific molecular targets and pathways. The cyano and ester groups play crucial roles in its reactivity, enabling it to participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-{[4-CYANO-1-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDROISOQUINOLIN-3-YL]SULFANYL}ACETATE
- 2-Methyl-4-cyanophenylboronic acid
Uniqueness
METHYL 2-{[3-CYANO-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE is unique due to its specific structural features, such as the hexahydroquinoline core and the presence of both cyano and ester functional groups.
Properties
IUPAC Name |
methyl 2-[[3-cyano-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-12-6-3-4-7-13(12)18-14(10-21)20(26-11-17(24)25-2)22-15-8-5-9-16(23)19(15)18/h3-4,6-7,18,22H,5,8-9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZVVJWZGZIYDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)OC)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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